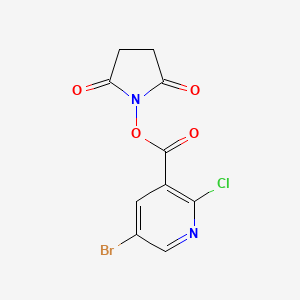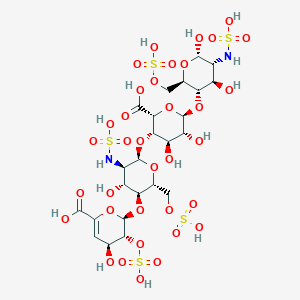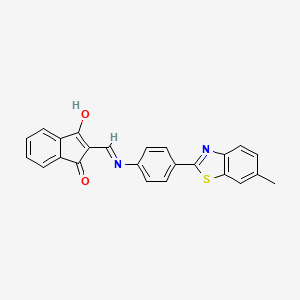![molecular formula C12H20Cl2N2O B1485929 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2097936-29-1](/img/structure/B1485929.png)
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Overview
Description
The compound “4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a complex organic molecule that contains a pyridine ring and a piperidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The two rings are connected by a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and piperidine rings in separate steps, followed by the introduction of the methoxy group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a planar structure for the rings, while the methoxy group could introduce some degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the rings and the methoxy group. The nitrogen atoms could act as nucleophiles in reactions, while the methoxy group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the nitrogen atoms and the methoxy group could influence these properties .Scientific Research Applications
Synthetic Chemistry and Molecular Design
A study focused on synthetic bacteriochlorins with integral spiro-piperidine motifs, highlighting a novel molecular design that incorporates a spiro-piperidine unit for suppressing adventitious dehydrogenation and enabling tailoring of bacteriochlorin for various applications (Kanumuri Ramesh Reddy et al., 2013). This research indicates the potential for designing complex organic molecules with enhanced stability and tailored properties for specific applications.
Medicinal Chemistry Synthesis
Research into the synthesis of oxindoles via palladium-catalyzed C-H functionalization showcases the utility of related piperidine structures in constructing complex molecules with potential pharmacological activities (J. Magano et al., 2014). This methodology could be pivotal in the development of new therapeutic agents.
Corrosion Inhibition
A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces employs quantum chemical calculations and molecular dynamics simulations. This research offers insights into how structurally similar compounds could serve as effective corrosion inhibitors, highlighting their importance in materials science (S. Kaya et al., 2016).
Neurological Research
An investigation into a novel 4-substituted piperidine causing a Parkinson-like neurologic deficit in primates emphasizes the neurological impacts of certain piperidine derivatives. Although focusing on a specific compound, this study underscores the broader relevance of piperidine structures in neuropharmacology and toxicology (D. Wilkening et al., 1986).
Antiproliferative Effects
The synthesis and antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells demonstrate the potential of piperidine analogs in cancer research. This study shows the therapeutic prospects of designing molecules for targeted antiproliferative activity (Kothanahally S Sharath Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-2-7-14-12(8-10)15-9-11-3-5-13-6-4-11;;/h2,7-8,11,13H,3-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLTMJXOPPHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
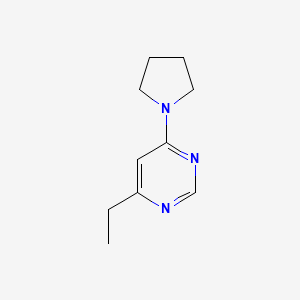
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)
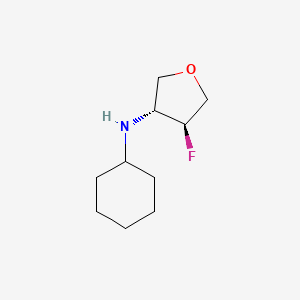
amine](/img/structure/B1485854.png)


